alpha-(4-Methylsulfonylphenyl)benzylamine

Vue d'ensemble

Description

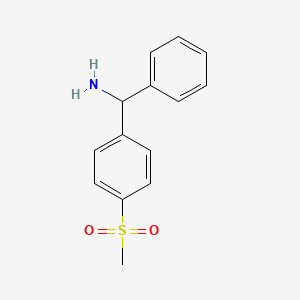

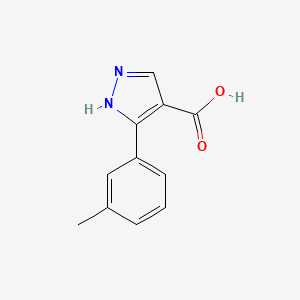

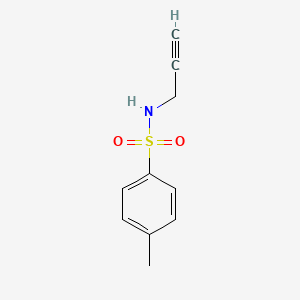

Alpha-(4-Methylsulfonylphenyl)benzylamine is a chemical compound with the CAS Number: 854207-66-2. It has a molecular weight of 261.34 and its IUPAC name is 4-(methylsulfonyl)phenylmethanamine . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for alpha-(4-Methylsulfonylphenyl)benzylamine is1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Alpha-(4-Methylsulfonylphenyl)benzylamine is a white to yellow solid at room temperature .Applications De Recherche Scientifique

Pharmaceutical Development

Alpha-(4-Methylsulfonylphenyl)benzylamine is used in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable intermediate in the development of drugs targeting specific receptors or enzymes. Researchers have explored its potential in creating novel therapeutic agents for conditions such as cancer, inflammation, and neurological disorders .

Organic Synthesis

This compound is a key reagent in organic synthesis, particularly in the formation of complex molecules through reactions like the Aza-Michael addition. Its ability to act as a nucleophile in these reactions makes it useful for constructing diverse chemical structures, which are essential in the development of new materials and chemicals .

Catalysis Research

Alpha-(4-Methylsulfonylphenyl)benzylamine has been studied for its role in catalysis, especially in organocatalysis. It can facilitate various chemical reactions without the need for metal catalysts, promoting greener and more sustainable chemical processes. This is particularly important in the context of reducing environmental impact and improving the efficiency of chemical manufacturing .

Material Science

In material science, this compound is used to modify the properties of polymers and other materials. By incorporating alpha-(4-Methylsulfonylphenyl)benzylamine into polymer chains, researchers can enhance the mechanical strength, thermal stability, and other desirable properties of the resulting materials. This has applications in creating advanced materials for industrial and consumer products .

Biochemical Research

Alpha-(4-Methylsulfonylphenyl)benzylamine is also utilized in biochemical research to study enzyme mechanisms and protein interactions. Its unique chemical structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the function and regulation of biological molecules .

Environmental Chemistry

In environmental chemistry, this compound is explored for its potential in pollution control and remediation. Its reactivity can be harnessed to break down harmful pollutants or to develop sensors for detecting environmental contaminants. This application is crucial for advancing sustainable practices and protecting ecosystems .

Safety and Hazards

The safety information for alpha-(4-Methylsulfonylphenyl)benzylamine is not specified in the GHS pictograms . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to alpha-(4-Methylsulfonylphenyl)benzylamine .

Propriétés

IUPAC Name |

(4-methylsulfonylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBYEQCJDVSSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(4-Methylsulfonylphenyl)benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)

![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)